4-(Dimethylamino)-4'-ethoxyazobenzene
Description
Significance of the Azobenzene (B91143) Core in Functional Materials Science
The defining characteristic of the azobenzene core that makes it invaluable to materials science is its ability to undergo reversible trans-cis isomerization when exposed to light of specific wavelengths. nih.govresearchgate.net The trans isomer is generally the more thermodynamically stable, planar form, while the cis isomer is a less stable, non-planar configuration. chemicalbook.com This light-induced transformation between two distinct geometric and electronic states forms the basis of a molecular switch, which can be manipulated with high precision.
The isomerization process can be triggered by specific wavelengths of light: typically, ultraviolet (UV) light induces the trans-to-cis conversion, while visible light (often blue) or thermal relaxation drives the molecule back to the trans state. nih.gov This reversible switching capability has been harnessed in a multitude of applications, including:
Molecular-level devices: Azobenzene units are integrated into larger molecular systems to function as light-controlled switches and motors. chemicalbook.comnist.gov
Smart Materials: Polymers incorporating azobenzene moieties can exhibit macroscopic changes in shape, surface wettability, and viscosity in response to light, leading to the development of photo-responsive actuators, sensors, and self-healing materials. nist.govnist.gov
Optical and Photonic Applications: The change in molecular shape and dipole moment upon isomerization alters the optical properties of the material. This has been exploited in creating materials for optical data storage, holography, and nonlinear optics. nih.govnist.gov The ability of polarized light to selectively orient azobenzene molecules allows for the creation of anisotropic materials with tunable birefringence and dichroism. sigmaaldrich.cn
Photopharmacology and Biology: The geometric change in azobenzene derivatives has been used to control the activity of proteins and other biological molecules with light. nih.gov By attaching an azobenzene switch to a drug molecule, its interaction with its target can be photomodulated, opening new avenues for targeted therapies.
The versatility of the azobenzene core is further enhanced by the ease with which its properties can be tuned through chemical modification. By adding different functional groups to the phenyl rings, researchers can alter the absorption spectra, isomerization kinetics, and thermal stability of the molecule to suit specific applications. nist.govresearchgate.net
Overview of the Chemical Compound: 4-(Dimethylamino)-4'-ethoxyazobenzene within the Broader Azobenzene Family
Within the extensive family of azobenzene derivatives, This compound is a specific molecule featuring a dimethylamino group (-N(CH₃)₂) at the 4-position of one phenyl ring and an ethoxy group (-OCH₂CH₃) at the 4'-position of the other.
This substitution pattern places it in the "push-pull" category of azobenzenes (also referred to as pseudo-stilbenes). sigmaaldrich.cn The dimethylamino group acts as a strong electron-donating group (the "push"), while the ethoxy group is also an electron-donating group, albeit weaker. This "push-pull" configuration creates a significant asymmetry in the electron distribution across the molecule, which profoundly influences its optical properties. sigmaaldrich.cn Specifically, this type of substitution tends to red-shift the absorption bands of both the trans and cis isomers, often causing them to overlap. sigmaaldrich.cn This can enable both forward and reverse isomerization to be triggered by a single wavelength of visible light.
Despite its clear classification and the interest in push-pull azobenzenes, detailed research findings and specific characterization data for this compound are scarce in publicly accessible scientific literature. Commercial suppliers confirm its existence, providing basic identifying information. sigmaaldrich.com
| Property | Value |
| Chemical Formula | C₁₆H₁₉N₃O |
| CAS Number | 3009-57-2 |
| Molecular Weight | 269.35 g/mol |
| Table 1: Basic properties of this compound. Data sourced from commercial catalogs. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3009-57-2 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-4-20-16-11-7-14(8-12-16)18-17-13-5-9-15(10-6-13)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
IKIMBVVRWMOZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Spectroscopic Probes of Electronic and Molecular Structure of 4 Dimethylamino 4 Ethoxyazobenzene
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is pivotal in understanding the electron distribution and energy levels within the 4-(Dimethylamino)-4'-ethoxyazobenzene molecule. The push-pull nature of its substituents leads to distinct chromophoric behavior.
Azobenzene (B91143) and its derivatives typically exhibit two characteristic absorption bands in the UV-Visible spectrum: an intense band corresponding to the π→π* transition and a weaker, lower-energy band associated with the n→π* transition. acs.orgmdpi.com The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n→π* transition involves the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. mdpi.com
In this compound, the strong electron-donating capabilities of both the dimethylamino and ethoxy groups significantly alter the electronic structure compared to unsubstituted azobenzene. This type of substitution pattern is known to cause a bathochromic (red) shift, particularly in the π→π* transition, moving it to longer wavelengths, often into the visible region. researchgate.netrsc.org This shift is a hallmark of push-pull systems, where intramolecular charge transfer (ICT) from the donor groups to the azo bridge and the phenyl rings plays a significant role in the excited state. The n→π* transition, which is formally symmetry-forbidden in the C2h point group of trans-azobenzene, often becomes more allowed and can overlap with the more intense π→π* band in such substituted derivatives. researchgate.net
The introduction of electron-donating groups (like -N(CH₃)₂ and -OC₂H₅) at the para positions of the azobenzene scaffold dramatically influences the energy of the molecular orbitals. researchgate.net These substituents increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap is directly responsible for the red-shift observed in the π→π* absorption band. researchgate.netnih.gov
In push-pull azobenzenes, such as those with a dimethylamino group, the π→π* transition band is significantly red-shifted compared to unsubstituted azobenzene. acs.orgresearchgate.netnih.gov For instance, substituting azobenzene's para position with electron-donating groups like amino or hydroxy groups can induce a red-shift in the π→π* band to the 400–450 nm range. researchgate.net The combination of a powerful electron-donating group (dimethylamino) and a moderately donating group (ethoxy) in this compound is expected to produce a substantial red-shift, enhancing the molecule's color and altering its photo-switching properties. rsc.org This spectral tuning is a key principle in designing molecular switches that can be activated by visible or even near-infrared light. nih.govnih.gov
Table 1: Comparison of UV-Vis Absorption Maxima (λ_max) for Selected Azobenzene Derivatives
| Compound | Substituents | π→π* Transition (λ_max) | n→π* Transition (λ_max) | Reference |
|---|---|---|---|---|
| Azobenzene | None | ~320 nm | ~440-450 nm | mdpi.com |
| 4-hydroxyazobenzene | 4-OH | 348 nm | ~440 nm | beilstein-journals.org |
| 4-nitro-4′-dimethylamino-azobenzene | 4-NO₂, 4'-N(CH₃)₂ | 478 nm (in n-hexane) | Overlapped | scite.ai |
| This compound | 4-N(CH₃)₂, 4'-OC₂H₅ | Expected >400 nm | Likely overlapped/shoulder | N/A |
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a fingerprint of the molecular structure, confirming the presence of functional groups and offering insights into the bonding environment.
The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. Key vibrational modes include:
Aromatic C-H Stretching: Typically found above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the methyl and ethyl groups, appearing in the 2850-3000 cm⁻¹ region.
N=N Stretching: The azo group stretch is often weak in the IR spectrum and can be difficult to identify, but it generally appears in the 1400-1440 cm⁻¹ range, often overlapping with aromatic ring vibrations. researchgate.net
Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibration of the aromatic carbon to the dimethylamino nitrogen (Ar-N) is expected around 1310-1320 cm⁻¹. researchgate.net
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-C) should produce strong bands, typically with the Ar-O stretch around 1250 cm⁻¹ and the O-C stretch around 1020-1050 cm⁻¹.
Para-substitution Pattern: A strong band in the 800-850 cm⁻¹ region is characteristic of the out-of-plane C-H bending of para-substituted benzene (B151609) rings. researchgate.net
The covalent attachment of azobenzene moieties to other structures, like graphene oxide, has been confirmed by the appearance of C-N stretching bands around 1312 cm⁻¹, indicating the resonance interaction between the ring and the nitrogen atom. researchgate.net
For para-substituted azobenzenes, strong Raman signals are typically observed around 1130, 1190, 1390, and 1430 cm⁻¹. researchgate.net These bands are often assigned to coupled vibrations involving N=N stretching, C-N stretching, and phenyl ring modes. In a study of 4-nitro-4′-dimethylamino-azobenzene, key marker modes included the C–N(Me)₂ stretch at 1630 cm⁻¹. rsc.org The resonance Raman spectra of 4-dimethylaminoazobenzene have been shown to be sensitive to the solvent environment, indicating changes in molecular geometry and intermolecular interactions. researcher.life For this compound, one would expect to see strong, characteristic bands related to the azo group and the substituted phenyl rings, providing a clear vibrational signature of the molecule.
Advanced Time-Resolved Spectroscopic Studies
Time-resolved techniques, such as femtosecond transient absorption spectroscopy, are crucial for understanding the ultrafast dynamics of photo-induced processes in azobenzenes, most notably the trans ↔ cis isomerization. acs.org This photo-switching capability is central to the application of azobenzenes in molecular machines and photoswitchable materials.
Upon photoexcitation, azobenzene derivatives undergo isomerization on a sub-picosecond to picosecond timescale. acs.org For the parent azobenzene, excitation to the S₂(ππ*) state leads to extremely rapid internal conversion to the S₁ state (~100 fs), from which the isomerization proceeds. acs.org
In push-pull systems like this compound, the electronic structure and excited-state potential energy surfaces are significantly modified. Studies on the analogous 4-nitro-4′-dimethylamino-azobenzene using femtosecond stimulated Raman spectroscopy revealed the formation of the cis product on an 800 fs timescale. rsc.org The mechanism is often a complex interplay between the traditional inversion (in-plane bending) and rotation (twisting around the N=N bond) pathways. rsc.org The presence of strong donor-acceptor groups can influence the preferred pathway and the lifetimes of the excited states involved. For instance, time-resolved studies show that the lifetime of excited states can be on the order of a few picoseconds before returning to the ground state as either the trans or newly formed cis isomer. rsc.orgacs.org The specific dynamics for this compound would depend on the precise nature of its excited states and the barriers to isomerization on the potential energy surfaces.
Time-Resolved Photoelectron Spectroscopy of Excited State Dynamics
Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for probing the electronic structure and dynamics of molecules in their excited states. By using a pump laser pulse to excite the molecule and a time-delayed probe pulse to ionize it, the kinetic energy of the ejected photoelectrons can be measured. This provides a direct map of the energy levels of the excited states and their evolution over time.
For push-pull azobenzenes, TRPES studies on analogous compounds, such as 4-(dimethylamino)benzethyne, reveal extremely rapid dynamics in the initial stages following photoexcitation. nih.gov Upon excitation to the S2 (ππ) state, these molecules typically undergo internal conversion to the S1 (nπ) state on a femtosecond timescale. rsc.org This process is often accompanied by structural changes, such as the twisting of the dimethylamino group, which can lead to a decrease in the photoelectron signal due to unfavorable Franck-Condon factors for ionization. nih.gov
In the case of This compound , it is anticipated that photoexcitation would initiate a similar cascade of events. The initial excitation to the bright S2 (ππ) state would be followed by rapid, sub-100 fs internal conversion to the lower-lying S1 (nπ) state. The dynamics within the S1 state are crucial for the subsequent isomerization process. TRPES would be instrumental in tracking the energy of the S1 state and any intermediate, twisted geometries on the pathway to the cis or trans ground state. The adiabatic ionization energy for a related compound, 4-(dimethylamino)benzethyne, was determined to be 7.17 ± 0.02 eV from photoelectron spectra, giving an indication of the energy range for such measurements. nih.gov
Transient Absorption and Emission Spectroscopy for Relaxation Pathways
Transient absorption and emission spectroscopy are more commonly employed techniques to unravel the complex relaxation pathways of photoexcited azobenzene derivatives. These methods provide information on the lifetimes of excited states, the formation of transient species, and the kinetics of isomerization and ground-state recovery.
Studies on various push-pull azobenzenes, such as Disperse Red 1 and 4-nitro-4'-dimethylamino-azobenzene (NDAB), have established a general model for their relaxation dynamics. nih.govrsc.org Following excitation, the molecule relaxes from the initially excited Franck-Condon region of the S2 state. This is often observed as a rapidly decaying excited-state absorption (ESA) band. nih.gov The subsequent evolution involves the population of the S1 state, from which the isomerization to the cis form occurs. The lifetime of the S1 state is typically in the sub-picosecond to a few picoseconds range. nih.govustc.edu.cn Finally, the vibrationally "hot" ground state molecules of both trans and newly formed cis isomers cool down on a picosecond timescale. nih.govustc.edu.cn
For This compound , the presence of the electron-donating dimethylamino and ethoxy groups is expected to red-shift its absorption spectrum compared to unsubstituted azobenzene. youtube.com The relaxation pathways are likely to follow the established model for push-pull systems. Upon photoexcitation, a series of transient species corresponding to the S2, S1, and potentially twisted intramolecular charge transfer (TICT) states would be formed. The lifetimes of these states are expected to be in the femtosecond to picosecond regime.
The table below summarizes typical excited-state lifetimes observed for related push-pull azobenzene derivatives, which can serve as an estimate for the dynamics of This compound .
| Compound | τ₁ (S₂ lifetime) | τ₂ (S₁ lifetime/Isomerization) | τ₃ (Vibrational Cooling) | Solvent | Reference |
| Disperse Red 1 | 0.08 ± 0.03 ps | 0.99 ± 0.02 ps | 6.0 ± 0.1 ps | 2-Fluorotoluene | nih.gov |
| trans-4-Aminoazobenzene | ~70 fs | ~0.7 ps | ~4 ps (cis), ~13 ps (trans) | Ethanol | ustc.edu.cn |
| 4-Nitro-4'-dimethylamino-azobenzene | 400 fs (Franck-Condon relaxation) | 800 fs (cis formation) | 8 ps (trans ground state relaxation) | Not specified | rsc.org |
This table presents data for compounds structurally related to this compound to provide context for its expected photophysical behavior, as direct experimental data for the target compound was not found in the reviewed literature.
The fluorescence of push-pull azobenzenes is generally weak due to the efficient non-radiative decay pathways through isomerization. However, time-resolved emission studies on similar systems have revealed biphasic fluorescence decays, corresponding to the rapid decay from the initially excited state and the subsequent decay from the relaxed S1 state. nih.gov For Disperse Red 1, fluorescence decay time constants of 0.12 ± 0.06 ps and 0.70 ± 0.10 ps have been reported. nih.gov It is plausible that This compound would exhibit similarly complex and ultrafast emission dynamics.
Theoretical and Computational Insights into 4 Dimethylamino 4 Ethoxyazobenzene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. For push-pull azobenzenes, these methods provide insights into ground and excited state geometries, electronic transitions, and the influence of substituent groups on the molecular framework.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of various para-substituted azobenzene (B91143) derivatives. nih.gov Calculations using the B3LYP functional and the 6-31++G(d,p) basis set have been successful in optimizing the geometries of both the trans and cis configurations of these molecules. nih.gov For a range of push-pull azobenzenes, DFT studies consistently show that the trans isomer is the more stable configuration, with planar structures being a common feature for optimized trans geometries. nih.gov The energy difference between the trans and cis isomers for various derivatives has been calculated to be in the range of 64.2–73.1 kJ/mol. nih.gov
| Derivative | Isomer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Azobenzene | trans | 0.00 | ~0 |
| cis | ~50 | ~3 | |
| p-Aminodiazo-benzene | trans | - | - |
| cis | - | >3 |
Note: The table above presents generalized data from studies on azobenzene and its amino-substituted derivatives to illustrate the trends observed in DFT calculations. Specific values for 4-(Dimethylamino)-4'-ethoxyazobenzene would require dedicated computational studies.
Ab Initio and Multireference Perturbation Theory Methods
For a more accurate description of excited states and non-adiabatic processes, ab initio methods such as Møller-Plesset perturbation theory (MP2) and more advanced techniques like the second-order approximate coupled-cluster singles-and-doubles model (CC2) and multireference perturbation theory (e.g., CASPT2) are often necessary. These methods provide a more rigorous treatment of electron correlation, which is crucial for understanding the photochemistry of azobenzenes.
Studies on trans-azobenzene using MP2 have successfully verified the planar C2h symmetry found in experimental observations. acs.org For the calculation of UV spectra, the CC2 method has shown excellent agreement with experimental gas-phase measurements for the excitation energies into the S1 and S2 states of both trans and cis isomers, with deviations typically within 0.1 eV. acs.org
The second-order polarization propagator approximation (SOPPA) is another powerful ab initio method that has been used to calculate the electronic excitation energies of a series of azobenzene dyes with different electron donor and acceptor groups. dtu.dk These calculations have successfully reproduced experimental trends in the π → π* transition energies, demonstrating the capability of these methods to predict the effects of substitution on the electronic spectra. dtu.dk While these studies did not specifically include this compound, the established accuracy of these methods for similar systems underscores their potential for providing reliable insights into its electronic structure.
Excited State Dynamics and Intramolecular Processes
The photoisomerization of azobenzenes is governed by the dynamics on the excited-state potential energy surfaces. The nature of the substituents in push-pull systems dramatically influences these dynamics, affecting isomerization pathways and quantum yields.
Non-Adiabatic Relaxation Pathways and Potential Energy Surfaces
Upon photoexcitation, push-pull azobenzenes exhibit complex relaxation dynamics involving multiple electronic states. The introduction of donor and acceptor groups can significantly alter the potential energy surfaces (PES) of the excited states compared to the parent azobenzene. Theoretical studies on push-pull systems have shown that the bright ππ* state (S2) is often stabilized, which can lead to different deactivation pathways. nih.gov
For many push-pull azobenzenes, the photoisomerization from the trans to the cis form is an ultrafast process. Time-resolved spectroscopic studies on related molecules have revealed multiple kinetic components. For example, in Disperse Red 1, a push-pull azobenzene, three time constants were identified: an initial ultrafast transformation of the excited ππ* state (sub-100 fs), followed by isomerization and radiationless deactivation (sub-picosecond to picosecond), and finally vibrational cooling in the ground state (several picoseconds). rsc.org
Theoretical models suggest that for push-pull derivatives, the S2 lifetime can be drastically shorter than in unsubstituted azobenzene. acs.org The stabilization of the ππ* state can make the crossing with the lower-lying nπ* state more accessible, facilitating a rapid S2 → S1 internal conversion. nih.gov The subsequent dynamics on the S1 surface then dictate the isomerization outcome. The two primary proposed mechanisms for isomerization are rotation around the N=N bond and inversion at one of the nitrogen centers. Resonance Raman intensity analysis on the parent azobenzene suggests that cis-azobenzene isomerization is dominated by torsional motions, while trans-azobenzene isomerization proceeds via an inversion mechanism. acs.org For push-pull systems, the torsional pathway is often considered the productive route for isomerization. acs.org
Analysis of Intramolecular Charge Transfer (ICT) States
A key feature of push-pull molecules is the presence of intramolecular charge transfer (ICT) states. Upon excitation, electron density shifts from the donor part of the molecule (the dimethylamino group) to the acceptor part (the ethoxy-substituted phenyl ring, though ethoxy is a weaker acceptor than groups like nitro or cyano). The character and energy of these ICT states are highly sensitive to the solvent polarity.
In molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), a close structural analogue, the ICT process is well-studied. Theoretical models, such as the twisted intramolecular charge transfer (TICT) model, propose that the ICT state is stabilized by the twisting of the dimethylamino group relative to the phenyl ring. nih.gov This twisting leads to a highly polar excited state. The formation of ICT states has been investigated using various computational methods, which have shown that polar solvents significantly stabilize these states, often leading to a red-shifted emission. nih.gov
For this compound, it is expected that an ICT state will play a significant role in its photophysics. The dimethylamino group acts as a strong electron donor, and while the ethoxy group is a weaker acceptor compared to nitro or cyano groups, it still influences the electronic distribution. The dynamics of the ICT process in a similar push-pull biphenyl (B1667301) derivative, 4-N,N-dimethylamino-4′-nitrobiphenyl, have been shown to be highly solvent-dependent, with barrierless twisting in highly polar solvents. rsc.org
| State | Environment | Calculated Emission Energy (eV) | Experimental Emission Energy (eV) |
|---|---|---|---|
| LE | Gas Phase | 3.93 nih.gov | 3.68 nih.gov |
| TICT | Gas Phase | 3.27 nih.gov | 3.55 nih.gov |
| LE | Acetonitrile | 3.94 nih.gov | 3.44 nih.gov |
| TICT | Acetonitrile | 2.77 nih.gov | 2.52 nih.gov |
Note: This table shows data for 4-(dimethylamino)benzonitrile (DMABN) to illustrate the typical behavior of locally excited (LE) and twisted intramolecular charge transfer (TICT) states. Similar trends would be expected for this compound, though the specific energy values would differ.
Role of Specific Electronic States (e.g., πσ* states) in Deactivation Pathways
In addition to the commonly discussed nπ* and ππ* states, other electronic states can also play a crucial role in the deactivation pathways of push-pull systems. Theoretical studies on donor-acceptor molecules have highlighted the importance of πσ* states, which involve the transfer of an electron from a π orbital to a σ* orbital, often localized on an acceptor group.
Molecular Dynamics Simulations for Conformational Changes
Molecular dynamics (MD) simulations allow researchers to model the motion of atoms and molecules over time, providing a virtual window into the conformational changes that occur, especially after the absorption of light. For push-pull systems like this compound, which feature an electron-donating group (dimethylamino) and an electron-accepting group (ethoxy, which is weakly donating but creates asymmetry), MD simulations are crucial for mapping the complex potential energy surfaces and identifying the pathways for photoisomerization.
Trajectory surface-hopping (TSH) is a key computational method used to simulate the dynamics of molecules in electronically excited states. It models the nonadiabatic transitions—the "hops" between different potential energy surfaces (e.g., from an excited state back to the ground state)—that are fundamental to photochemical reactions like isomerization.
Simulations predict that after being excited to the S2 state, internal conversion to the S1 state occurs on an ultrafast timescale, averaging just 8.5 femtoseconds (fs). nih.gov This initial relaxation is driven by skeletal deformations of the aromatic ring and the stretching of the bond between the ring and the dimethylamino group, rather than by a significant twisting of the dimethylamino group itself. nih.gov This process leads to the formation of a non-or-slightly-twisted, locally excited structure, which is the primary product of the internal conversion. nih.gov The subsequent dynamics on the S1 surface then lead to the conformational changes responsible for isomerization or fluorescence.
| Analog Compound | Process | Timescale | Key Mechanism |
| 4-(N,N-Dimethylamino)benzonitrile (DMABN) | Internal Conversion (S2 → S1) | ~8.5 fs | Skeletal deformation of the aromatic ring; stretching of the ring-dimethylamino bond. nih.gov |
| 4-nitro-4′-dimethylamino-azobenzene (NDAB) | Franck-Condon Relaxation | ~400 fs | Initial relaxation from the photo-excited state. rsc.org |
| 4-nitro-4′-dimethylamino-azobenzene (NDAB) | cis Isomer Formation | ~800 fs | Emergence of the cis photoproduct. rsc.org |
This table presents data from simulations and spectroscopic studies of analog compounds to infer the likely photoinduced dynamics of this compound.
The conformational changes of the functional groups, particularly the twisting of the dimethylamino group and the torsion around the central N=N double bond, are at the heart of the photoswitching mechanism in azobenzenes.
In push-pull systems, the photoisomerization from the stable trans isomer to the cis isomer can proceed through two primary mechanisms: rotation (torsion around the N=N bond) or inversion (an in-plane, scissor-like motion of one of the phenyl rings). Computational studies on the analog 4-nitro-4′-dimethylamino-azobenzene (NDAB) suggest a mixed inversion-rotation mechanism. rsc.org This proposed pathway involves an initial dilation of the C-N-N angle, followed by rapid movement along several torsional coordinates (CCNN, CNNC, and NNCC). rsc.org
Further insight into the behavior of the dimethylamino group comes from extensive simulations of DMABN . After the initial ultrafast relaxation, this molecule equilibrates on the S1 potential energy surface, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govnih.gov This transformation involves the rotation of the dimethylamino group relative to the phenyl ring and is responsible for the unique dual-fluorescence properties observed in polar solvents. nih.govdiva-portal.org For azobenzene derivatives, this twisting motion is coupled to the larger-scale isomerization of the entire molecule. The formation of such a charge-transfer state is a key feature of push-pull systems and significantly influences the energy landscape and relaxation pathways.
| Analog Compound | Conformational Event | Proposed Mechanism | Key Structural Feature |
| 4-nitro-4′-dimethylamino-azobenzene (NDAB) | trans → cis Isomerization | Mixed Inversion-Rotation | Initial dilation of CNN bend, followed by movement along CCNN, CNNC, and NNCC torsional coordinates. rsc.org |
| 4-(N,N-Dimethylamino)benzonitrile (DMABN) | Excited-State Relaxation | Formation of TICT State | Twisting of the dimethylamino group relative to the aromatic ring. nih.govnih.gov |
This table outlines key conformational changes observed in analog compounds, which are foundational for understanding the behavior of the functional groups in this compound during photoisomerization.
Supramolecular Interactions and Self Assembly of Azobenzene Systems
Hydrogen Bonding in Azobenzene (B91143) Assemblies
Hydrogen bonds are highly directional interactions that play a crucial role in molecular self-assembly. Although 4-(dimethylamino)-4'-ethoxyazobenzene lacks a strong hydrogen bond donor, its potential to act as a hydrogen bond acceptor is significant in its interactions with other molecules and in various solvent environments.
Intramolecular hydrogen bonds can significantly influence the conformation and planarity of a molecule, which are critical factors in self-assembly processes. In some azobenzene derivatives, intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the trans isomer and increasing the energy barrier for photoisomerization. acs.org For this compound, the absence of a hydrogen bond donor group, such as a hydroxyl or amide group, precludes the formation of direct intramolecular hydrogen bonds. Its conformation is primarily determined by the electronic and steric influences of the dimethylamino and ethoxy substituents. These electron-donating groups modulate the electron density across the azobenzene core, which in turn affects its intermolecular interactions.
In condensed phases, intermolecular hydrogen bonds are fundamental to the formation of ordered structures. While this compound cannot form hydrogen bonds with itself, its nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.gov This capability allows it to interact with hydrogen bond donor molecules, such as certain solvents or other components in a blend, leading to the formation of specific supramolecular architectures. mdpi.com For example, in co-crystallization experiments, the introduction of a hydrogen-bonding partner can guide the assembly into predictable patterns like one-dimensional chains or two-dimensional sheets. Studies on analogous azobenzene-containing systems have demonstrated that such intermolecular hydrogen bonding can significantly alter the packing state and photoresponsive behavior of the resulting assemblies. acs.org
Aromatic Interactions and Stacking Phenomena
The aromatic rings of azobenzene molecules are prone to engaging in stacking interactions, a key factor in the stability of numerous supramolecular structures.
| Interaction Type | Participating Moieties | Resulting Structures |
| Pi-Stacking | Phenyl rings of the azobenzene core | Ordered columnar or lamellar assemblies |
Host-Guest Chemistry and Complexation
Host-guest chemistry, which involves the formation of complexes between a host molecule and a guest, is a central concept in supramolecular science. wikipedia.org The defined shape and electronic character of azobenzene derivatives make them suitable guests for a variety of host molecules.
Macrocyclic hosts like cyclodextrins can encapsulate guest molecules within their cavities. wikipedia.orgnih.gov The complexation of azobenzene derivatives with cyclodextrins is a well-studied phenomenon. rsc.orgmdpi.com Cyclodextrins are torus-shaped oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic outer surface. mdpi.com The hydrophobic azobenzene portion of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, a process driven by hydrophobic effects and van der Waals forces. mdpi.com This encapsulation can significantly modify the properties of the azobenzene guest. For instance, the confined environment within the cyclodextrin can alter the photoisomerization behavior of the azobenzene unit, potentially by stabilizing one isomer or affecting the switching kinetics. rsc.org Furthermore, the formation of these inclusion complexes can improve the solubility of the azobenzene derivative in aqueous media and offer a method for controlling its aggregation. nih.gov The binding affinity and stoichiometry of the resulting host-guest complex depend on factors such as the size of the cyclodextrin cavity and the dimensions of the guest molecule. nih.gov
| Host Molecule | Guest Molecule | Primary Driving Forces | Potential Effects on Guest Molecule |
| Cyclodextrin | This compound | Hydrophobic interactions, van der Waals forces | Modified photoisomerization, enhanced aqueous solubility, controlled aggregation |
Design of Supramolecular Host-Guest Systems with Azobenzene Moieties
The design of host-guest systems is a cornerstone of supramolecular chemistry, where a host molecule with a cavity can encapsulate a guest molecule. thno.org This interaction is governed by non-covalent forces such as hydrophobic effects, van der Waals forces, and electrostatic interactions. thno.org Azobenzene derivatives are frequently employed as guests in these systems due to their ability to undergo a reversible trans-cis isomerization upon light irradiation. This geometric change can significantly alter its binding affinity with a host molecule, providing a mechanism for the controlled release or uptake of the guest. thno.orgnih.gov
Common hosts for azobenzene derivatives include cyclodextrins, calixarenes, and cucurbiturils. thno.orgnih.gov For instance, a supramolecular polymer system was developed using a β-cyclodextrin-grafted polymer as the host and an azobenzene-modified polymer as the guest. nih.gov The formation of the host-guest inclusion complex led to self-assembly, which could be disrupted by external stimuli like pH changes or UV light, demonstrating the potential for controlled drug release. nih.gov While these examples establish a general principle, specific studies detailing the encapsulation of this compound by such hosts are not presently available.
Formation of Supramolecular Architectures
The self-assembly of molecules into well-defined, higher-order structures is a key feature of supramolecular chemistry. These architectures are formed and maintained by a network of non-covalent interactions.
Self-Assembled Dimeric and Polymeric Species
Azobenzene derivatives can self-assemble into various ordered structures, including dimers and polymers. These assemblies are often driven by π-π stacking interactions between the aromatic rings of the azobenzene units. The substitution pattern on the azobenzene core plays a critical role in directing the geometry and stability of these assemblies. For example, studies on related "push-pull" and "push-push" azobenzenes, such as 4-(dimethylamino)-4'-nitroazobenzene and 4,4'-bis(dialkylamino)azobenzenes, have provided insights into the influence of solvent polarity and intermolecular interactions on their behavior. However, specific research on the self-assembly of this compound into dimeric or polymeric forms has not been reported.
Stimuli-Responsive Supramolecular Systems (e.g., Gels or Networks)
A significant application of azobenzene-containing molecules is in the creation of stimuli-responsive materials, particularly supramolecular gels. researchgate.net These gels are formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps the solvent. The reversible nature of the non-covalent interactions allows the gel-sol transition to be triggered by external stimuli. researchgate.net
For azobenzene-based systems, light is a common trigger. The trans-cis photoisomerization of the azobenzene moiety can disrupt the packing of the gelator molecules, leading to the collapse of the gel network and a transition to a sol phase. For instance, hydrogels constructed from polymers functionalized with tetra-ortho-methoxy-substituted azobenzene and β-cyclodextrin have been shown to undergo a gel-to-sol transition upon irradiation with red light. researchgate.net This responsiveness is due to the disassembly of the host-guest complexes that act as cross-links in the gel network. researchgate.net Although this highlights the potential, there is no specific data on the ability of this compound to act as a gelator or participate in the formation of stimuli-responsive networks.
Advanced Materials Applications of 4 Dimethylamino 4 Ethoxyazobenzene and Derivatives
Photoresponsive and Photochromic Materials
The defining characteristic of azobenzene (B91143) compounds, including 4-(Dimethylamino)-4'-ethoxyazobenzene, is their ability to undergo reversible photoisomerization. This light-induced transformation between two distinct geometric isomers, the stable trans (E) form and the metastable cis (Z) form, is the fundamental principle behind their use in photoresponsive and photochromic materials. This reversible process allows for the dynamic control of material properties at the molecular level using light as an external stimulus.
Reversible Photoisomerization for Optical Switching
The photoisomerization of azobenzene derivatives is a highly efficient process that can be triggered by specific wavelengths of light. Typically, irradiation with UV light induces the transformation from the elongated, planar trans isomer to the bent, less stable cis isomer. The reverse cis-to-trans isomerization can be initiated by irradiation with visible light or can occur thermally in the dark. elsevierpure.com This reversible switching between two states with different absorption spectra and geometries forms the basis for their application in optical switching devices.
The change in the absorption spectrum accompanying the isomerization is a key feature for optical switching applications. The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band at longer wavelengths, while the cis isomer exhibits a red-shifted n-π* band. This spectral separation allows for the selective addressing of each isomer with light of the appropriate wavelength, enabling the "writing" and "erasing" of information in optical data storage systems.
Design of Azobenzene-Based Photochromic Switches
The design of effective azobenzene-based photochromic switches involves tailoring the molecular structure to optimize key properties such as the wavelength of isomerization, the thermal stability of the cis isomer, and the quantum yields of the photochemical reactions. The electronic nature of the substituents on the phenyl rings plays a critical role in determining these properties.
The "push-pull" substitution pattern, where electron-donating and electron-withdrawing groups are placed at the 4 and 4' positions, is a common strategy to red-shift the absorption bands of the azobenzene chromophore, potentially enabling isomerization with visible light. While this compound possesses two electron-donating groups, the principles of substituent effects can be extrapolated. For example, the strong electron-donating dimethylamino group significantly influences the electronic structure of the molecule.
Furthermore, the design of photochromic switches often involves incorporating the azobenzene moiety into a larger molecular architecture, such as a polymer or a liquid crystal, to translate the molecular switching event into a macroscopic change in material properties. The interaction between the azobenzene unit and its host matrix is a critical consideration in the design process, as it can affect the isomerization kinetics and the stability of the isomers.
Liquid Crystalline Materials Development
The rod-like shape of the trans isomer of azobenzene derivatives makes them suitable candidates for the construction of liquid crystalline materials. Liquid crystals exhibit properties intermediate between those of conventional liquids and solid crystals, combining fluidity with long-range orientational order. The ability of azobenzene units to undergo photoisomerization provides a mechanism to phototune the phase behavior and optical properties of these materials.
Mesomorphic Properties and Phase Behavior
While specific data on the mesomorphic properties and phase behavior of this compound are not extensively documented in the available literature, the general behavior of azobenzene-containing liquid crystals provides a framework for understanding its potential in this area. The introduction of an azobenzene moiety into a molecule can induce or modify liquid crystalline phases, such as nematic, smectic, and cholesteric phases. mdpi.com
The transition temperatures between different mesophases and the type of mesophase formed are highly dependent on the molecular structure, including the nature of the terminal and lateral substituents. For example, the length of alkyl or alkoxy chains attached to the azobenzene core can significantly influence the phase transition temperatures and the stability of the mesophases. researchgate.net The presence of the ethoxy group in this compound would be expected to influence its potential liquid crystalline behavior. Studies on related azobenzene compounds have shown that even small changes in the substituent can lead to significant variations in mesomorphic properties. researchgate.net
The photoisomerization of the azobenzene unit can be used to disrupt the liquid crystalline order. The bent shape of the cis isomer is generally incompatible with the ordered packing required for mesophase formation. Therefore, irradiating an azobenzene-containing liquid crystal with UV light can induce a phase transition from a liquid crystalline state to an isotropic liquid state. nih.gov This photoinduced phase transition is a key principle for applications such as optical displays and smart windows.
Molecular Orientation in Thin Films and External Field Response
In thin films, azobenzene-containing liquid crystals can be aligned by various techniques, including the application of electric or magnetic fields, or by surface treatment of the substrate. The ability to control the orientation of the liquid crystal molecules is essential for many optical applications.
A particularly interesting phenomenon is the photo-orientation of azobenzene derivatives in thin films. Irradiation with polarized light can induce a preferential alignment of the azobenzene molecules perpendicular to the polarization direction of the light. mdpi.com This occurs because molecules aligned parallel to the light's polarization have a higher probability of absorbing a photon and undergoing isomerization. Over many isomerization cycles, this leads to a net orientation of the chromophores. This photo-induced anisotropy can be used to create complex optical patterns and to control the alignment of other molecules in a liquid crystal mixture. mdpi.com
The response of these materials to external fields can also be modulated by light. The change in molecular shape and polarity upon photoisomerization can alter the dielectric and diamagnetic anisotropy of the material, thereby influencing its response to electric and magnetic fields. This provides a mechanism for the phototuning of the electro-optic and magneto-optic properties of the material.
Integration into Polymeric Matrices
The incorporation of this compound and its derivatives into polymeric matrices is a versatile strategy to create robust, processable, and multifunctional materials. The polymer can act as a host for the photochromic dye or the dye can be covalently attached to the polymer backbone or as a side chain.
The integration of azobenzene dyes into polymers allows for the development of materials with photo-tunable properties, such as photo-induced birefringence and surface relief gratings. mcgill.ca When a polymer film containing oriented azobenzene chromophores is irradiated with polarized light, the selective photoisomerization leads to an anisotropic distribution of the chromophores, resulting in birefringence. This effect can be used for optical data storage and holography.
Furthermore, the molecular motion associated with the photoisomerization of azobenzene units within a polymer matrix can induce macroscopic changes in the material's shape and volume. This has led to the development of photo-mechanical materials that can bend, contract, or expand in response to light. The efficiency of these photo-mechanical effects depends on factors such as the concentration of the azobenzene dye, the glass transition temperature of the polymer, and the nature of the linkage between the dye and the polymer chain.
Photoresponsive Block Copolymers (PRBCs)
The integration of azobenzene moieties, such as this compound, into block copolymers results in materials known as photoresponsive block copolymers (PRBCs). These polymers are synthesized to combine the inherent properties of block copolymers, like self-assembly, with the light-sensitive nature of azobenzene. The synthesis of these materials is a key area of research, as the final properties of the PRBCs are highly dependent on their molecular architecture.
The most common strategies for creating azobenzene-containing polymers involve either the polymerization of monomers already functionalized with azobenzene or the post-functionalization of a pre-existing polymer. mcgill.ca For instance, well-defined liquid crystal-coil diblock copolymers have been synthesized by first creating a polymer with reactive sites, such as pendent double bonds, and then attaching the azobenzene-containing mesogenic groups. acs.org Techniques like atom transfer radical polymerization (ATRP) are also employed to synthesize side-chain azobenzene polymers with narrow polydispersity, which is crucial for achieving well-defined self-assembled structures. nih.gov The resulting polymers exhibit a reversible transformation in their structure upon light illumination. nih.gov
The general structure of these PRBCs often involves a flexible polymer block and a block containing the rigid, photoresponsive azobenzene units. This design allows for a wide range of tunable properties. For example, ABA-type triblock copolymers have been synthesized where the 'A' block is an acrylate-based polymer with pendant azobenzene groups and the 'B' block is polystyrene. tandfonline.com The incorporation of the polystyrene block was found to influence the liquid crystalline phase of the azobenzene-containing block. tandfonline.com
| Polymer Type | Synthesis Method | Key Features | Reference |
| Liquid Crystal-Coil Diblock Copolymers | Quantitative hydroboration and acid chloride coupling | Smectic mesophases with tunable clearing transition enthalpies. | acs.org |
| Side-Chain Azobenzene Polymers | Atom Transfer Radical Polymerization (ATRP) | Narrow polydispersity and reversible structural transformation under light. | nih.gov |
| ABA-Type Triblock Copolymers | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Higher thermal stability and tunable liquid crystal-isotropic phase transition temperatures. | tandfonline.com |
Microphase Separation and Nanostructure Formation in Block Copolymers
A defining characteristic of block copolymers is their ability to undergo microphase separation, where the immiscible blocks self-assemble into ordered nanostructures. In PRBCs containing this compound or similar derivatives, this self-assembly process can be controlled and manipulated with light. The photoisomerization of the azobenzene moiety from its stable trans state to the metastable cis state induces significant changes in the molecule's geometry, dipole moment, and free volume. mdpi.com
This molecular-level change has a cascading effect on the macroscopic properties of the material. For instance, in thin films of azobenzene-containing block copolymers, the trans isomers can drive the formation of specific morphologies, such as hemimicelles, through microphase separation. rsc.org Upon UV irradiation, the conversion to the cis isomer can lead to the formation of different, smaller nanostructures or even the fusion of existing structures into new morphologies like chain-like assemblies. rsc.org This photoinduced solid-to-liquid transition at the nanoscale offers a powerful method for controlling the microphase separation and morphology of block copolymers. rsc.org
Functional Materials for Advanced Technologies
The ability to reversibly alter the physical and chemical properties of materials containing this compound and its derivatives using light has paved the way for their use in a variety of advanced technologies. The photoisomerization process is at the heart of these applications, enabling functionalities such as high-density data storage and the development of smart materials that can sense and respond to their environment.
Optical Data Storage and Reimageable Medium Applications
Azobenzene-containing polymers are promising candidates for high-density optical data storage due to the significant changes in their optical properties upon photoisomerization. researchgate.net The two distinct isomeric states, trans and cis, can be used to represent the "0" and "1" of binary data. Information can be written into a thin film of an azobenzene polymer by locally inducing the trans-to-cis isomerization with a focused laser beam. nih.gov This process can alter the refractive index and absorption characteristics of the material at the point of irradiation.
One approach to optical data storage involves the localized depoling of polar chromophores in a polymer film using a femtosecond near-IR laser, which is promoted by the photoisomerization of the azo-dye component. nih.gov The resulting localized loss in second harmonic generation efficiency can be read as stored data. nih.gov A key advantage of these materials is their rewritability; the data can be erased by heating the material or by irradiating it with a different wavelength of light that promotes the cis-to-trans back-isomerization, allowing the medium to be reused. nih.gov
The creation of surface relief gratings (SRGs) on azobenzene polymer films is another avenue for optical data storage. light-am.com By exposing the film to an interference light pattern, a sinusoidally modulated surface topography can be created, effectively encoding information onto the surface of the material. light-am.com This process is unique to azobenzene polymer systems and allows for the fabrication of periodic nano- and microstructures with spatial control. light-am.com
| Storage Principle | Mechanism | Key Advantage | Reference |
| Localized Depoling | Photoisomerization-induced disorientation of chromophores. | Rewritability through reheating and repoling. | nih.gov |
| Surface Relief Gratings | Light-induced mass transport forming surface patterns. | High-density data storage through microstructuring. | light-am.com |
| Holographic Storage | Recording of interference patterns within the polymer film. | Potential for high-capacity multiplexed data recording. | researchgate.net |
Sensing and Actuation Mechanisms Based on Photoisomerization
The photoisomerization of azobenzene molecules like this compound can induce mechanical motion in the polymer matrix, making these materials suitable for applications as sensors and actuators. nih.gov The conversion from the linear trans isomer to the bent cis isomer results in a change in molecular volume and can generate significant mechanical stress within a polymer network. mdpi.com This stress can be harnessed to produce macroscopic deformation, effectively converting light energy into mechanical work. nih.govmdpi.com
This photo-mechanical effect is the basis for creating photodeformable azobenzene polymers. nih.govmdpi.comresearchgate.net These materials are typically crosslinked polymer networks with highly oriented azobenzene mesogens. nih.govmdpi.com Upon exposure to light of an appropriate wavelength, the change in the configuration of the azobenzene units leads to a dramatic change in the order parameter of the material, resulting in macroscopic bending or contraction. nih.govmdpi.com
This principle can be used to develop light-driven actuators for applications such as soft robotics, artificial muscles, and microfluidic devices. researchgate.net Furthermore, the sensitivity of the isomerization process to the local environment can be exploited for sensing applications. For example, changes in the photo-response of an azobenzene-containing material could indicate the presence of specific chemical analytes or changes in physical parameters like temperature or pressure. The reversible nature of the isomerization allows for the creation of reusable sensors and actuators.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Control and Efficiency
One promising direction is the advancement of one-pot synthesis protocols. For instance, methods involving the condensation of substituted anilines and nitrosobenzenes are being refined. A significant leap forward involves palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient route to creating the N=N double bond with high specificity, avoiding the need for harsh reaction conditions. nih.gov These modern synthetic strategies are crucial for producing a wider variety of azobenzene (B91143) derivatives with tailored properties.
Future research will likely focus on:
Catalyst Development: Creating more efficient and selective catalysts for azo-coupling reactions.
Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions, improve safety, and enable scalable production.
Greener Synthesis: Employing more environmentally benign solvents and reagents to reduce the ecological impact of production. researchgate.net
| Synthetic Approach | Advantages | Research Focus |
| Palladium-Catalyzed Coupling | High yield, functional group tolerance, direct C-N bond formation. nih.gov | Development of more active and stable palladium catalysts. |
| One-Pot Condensations | Reduced number of steps, lower cost, less waste. acs.org | Optimization of reaction conditions for broader substrate scope. |
| Flow Chemistry Synthesis | Precise control over temperature and time, enhanced safety, easy scalability. | Integration with in-line purification and analysis. |
Advanced Characterization Techniques for Dynamic Processes in Complex Systems
Understanding the photoisomerization dynamics of 4-(Dimethylamino)-4'-ethoxyazobenzene is key to its application in advanced materials. The process of switching between the trans and cis isomers occurs on incredibly short timescales, necessitating sophisticated characterization techniques.
Researchers are increasingly employing ultrafast spectroscopic methods to probe these dynamic events. Techniques such as femtosecond transient absorption (TA) spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS) allow for the real-time observation of molecular structures as they evolve during the photoisomerization process. acs.orgrsc.org For example, a study on the analogous compound 4-nitro-4′-dimethylamino-azobenzene using FSRS revealed the sequence of structural changes, including the initial relaxation, the formation of the cis product, and the relaxation of unsuccessful transitions, all occurring within picoseconds. rsc.org
Future avenues in characterization include:
Multidimensional Spectroscopy: Using techniques like 2D electronic spectroscopy to unravel complex electronic couplings and energy transfer pathways during isomerization.
Time-Resolved X-ray Diffraction and Scattering: To directly capture the three-dimensional atomic motions of the molecule as it switches. researchgate.net
Single-Molecule Spectroscopy: To eliminate ensemble averaging and observe the unique photochemical behavior of individual azobenzene molecules within different local environments.
These advanced methods, supported by quantum chemistry calculations and molecular dynamics simulations, provide a detailed picture of the isomerization mechanism, which is crucial for designing more efficient molecular switches. polimi.itdtu.dkacs.org
| Characterization Technique | Information Gained | Timescale |
| Femtosecond Transient Absorption | Electronic state evolution, excited state lifetimes. acs.orgpolimi.it | Femtoseconds to Picoseconds |
| Femtosecond Stimulated Raman | Vibrational mode changes, structural dynamics of isomers. rsc.org | Femtoseconds to Picoseconds |
| Time-Resolved Photoelectron Spectroscopy | Identification of excited states and their decay pathways. researchgate.net | Femtoseconds |
| Molecular Dynamics Simulations | Theoretical prediction of isomerization pathways and mechanisms. dtu.dkacs.orgdtu.dk | Picoseconds to Nanoseconds |
Rational Design of Azobenzene Architectures for Specific Functionalities and Tunable Properties
The ability to fine-tune the properties of azobenzene derivatives is a major driver of current research. By rationally designing the molecular architecture, scientists can control key characteristics such as absorption wavelength, thermal relaxation time of the cis isomer, and quantum yield of isomerization. acs.orgnih.gov For this compound, the electron-donating nature of both the dimethylamino and ethoxy groups results in a "push-push" electronic structure, although it's often discussed in the context of "push-pull" systems due to the general design principles. This structure influences its absorption spectrum and switching behavior.
The core strategies for rational design include:
Varying Substituents: Introducing different electron-donating or electron-withdrawing groups at various positions on the phenyl rings can shift the absorption bands into the visible or even near-infrared regions. acs.orgresearchgate.net This is critical for applications in biological systems, where visible light is less damaging. acs.orgnih.gov
Steric Hindrance: Incorporating bulky groups near the azo bond can alter the stability of the cis and trans isomers, thereby tuning the thermal half-life. researchgate.netchemrxiv.org
Polymer Integration: Embedding the azobenzene unit into different polymer architectures (side-chain, main-chain) significantly impacts its photo-mechanical response and material properties. nih.gov For example, main-chain polymers often exhibit higher thermal stability, while side-chain polymers may show faster isomerization rates. nih.gov
The systematic modification of substitution patterns allows for the creation of a library of photoswitches with a wide range of properties, suitable for diverse applications. researchgate.netchemrxiv.org
| Design Strategy | Effect on Property | Example Application |
| Modify Electronic Substituents | Tunes absorption wavelength and isomer stability. acs.orgnih.gov | Creating red-light-responsive switches for photopharmacology. nih.gov |
| Introduce Ortho-Substitution | Increases cis-isomer stability, enabling bistable systems. acs.orgnih.gov | Long-term optical data storage. researchgate.net |
| Incorporate into Polymers | Controls macroscopic response (e.g., shape change, viscosity). nih.govresearchgate.net | Light-driven actuators and responsive hydrogels. mdpi.com |
Exploration of New Application Domains for Azobenzene-Based Responsive Materials
The unique photoresponsive behavior of this compound and related compounds makes them building blocks for a wide array of smart materials. researchgate.net While established applications include optical data storage and molecular switches, emerging research is exploring more novel and complex domains. rsc.org
Promising new application areas include:
Photopharmacology and Biomedicine: Azobenzene derivatives are being designed as photoswitchable triggers to control the activity of drugs, enzymes, or ion channels with high spatiotemporal precision. polimi.itnih.gov The ability to use visible light is a significant advantage in this field. nih.gov
Soft Robotics and Actuators: Integrating azobenzene moieties into liquid crystal elastomers and polymers allows for the creation of materials that can change shape, move, or perform work when exposed to light. researchgate.net
Smart Surfaces and Adhesives: Surfaces coated with azobenzene-containing materials can have their properties, such as wettability, adhesion, or friction, reversibly altered by light.
Energy Harvesting and Storage: Research is exploring the use of the isomerization process to store solar energy in the form of chemical potential in the metastable cis isomer, which can later be released as heat.
The versatility of azobenzene chemistry ensures that as our ability to synthesize, characterize, and design these molecules improves, new and innovative applications will continue to emerge. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Dimethylamino)-4'-ethoxyazobenzene and ensuring purity?
- Methodology : The synthesis typically involves diazo coupling between 4-(dimethylamino)aniline and 4-ethoxybenzaldehyde derivatives under controlled pH (acidic conditions). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol to remove unreacted precursors .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Optimize stoichiometry to minimize byproducts like unsubstituted azobenzenes.
Q. What spectroscopic techniques are effective for characterizing the structure of this compound?
- Techniques :
- UV-Vis Spectroscopy : Identifies π→π* transitions (~450 nm) and n→π* transitions (~330 nm), confirming the azo bond and substituent effects .
- NMR : H NMR (DMSO-) resolves dimethylamino protons (δ 2.8–3.1 ppm), ethoxy methylene (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–8.1 ppm). C NMR confirms carbonyl and quaternary carbons .
- IR : Peaks at 1600–1450 cm (C=C stretching) and 1350–1250 cm (N=N stretching) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Safety Protocol :
- PPE : Nitrile gloves (EN 374 standard), lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Waste Disposal : Treat as hazardous waste; incinerate at high temperatures to avoid NO emissions .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cyclopalladation reactions?
- Mechanistic Insight : The electron-donating dimethylamino and ethoxy groups enhance electron density on the aromatic rings, facilitating palladium(II) coordination at the azo-linked benzene. Cyclopalladation occurs preferentially at the para position relative to the dimethylamino group, as confirmed by X-ray crystallography .
- Experimental Design : Use Pd(OAc) in DMF under reflux. Monitor metalation via UV-Vis shifts (λ ~500 nm for Pd complexes) .
Q. What computational methods are suitable for predicting the aromaticity and electronic transitions of this compound derivatives?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate aromaticity indices (HOMA, NICS) for the palladacycle .
- TD-DFT : Simulate electronic transitions; compare with experimental UV-Vis data to assign charge-transfer (CT) or ligand-centered (LC) transitions .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to validate force fields.
Q. How can time-resolved spectroscopic methods elucidate the isomerization dynamics of this compound in solution?
- Methodology :
- Laser Flash Photolysis : Trigger trans→cis isomerization with UV pulses (365 nm); monitor kinetics via transient absorption spectroscopy.
- Fluorimetry : Detect fluorescence quenching in cis isomers (λ ~600 nm) to quantify isomerization rates .
- Data Analysis : Fit kinetic traces to biexponential models to resolve thermal relaxation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
